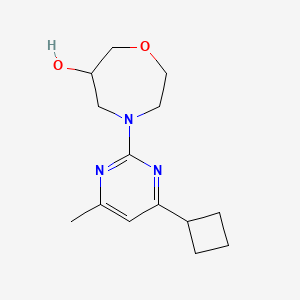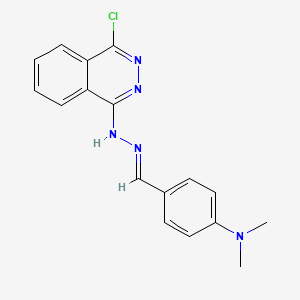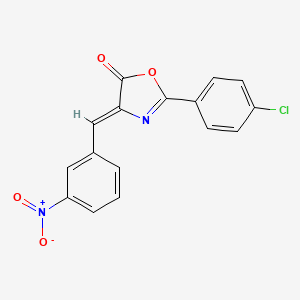![molecular formula C21H32N2O4 B5526253 [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)
[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Recent approaches in the synthesis of complex organic structures often involve propargylic alcohols due to their distinct reactivity, offering diverse possibilities for constructing polycyclic systems, including heterocycles like pyridines and quinolines, which are significant in medicinal chemistry and drug discovery. These methodologies can shed light on the synthesis strategies applicable to our compound of interest (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
The molecular structure of complex organic compounds like [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol plays a crucial role in determining their chemical reactivity and potential applications. Techniques and insights into the analysis of such structures can be derived from studies focusing on the molecular mechanisms and structure-reactivity relationships in organic synthesis, particularly those involving methoxyphenols, a related compound class (Liu, Chen, & Chen, 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of our compound are likely influenced by its structural features, such as the morpholinyl and pyrrolidinyl groups. Research on similar compounds, particularly those involving methanol and its derivatives, provides insights into potential reactions, including oxidation and substitution processes, which are central to understanding the compound's behavior and applications (Cohen, Volpe, & Abruña, 2007).
Physical Properties Analysis
The physical properties of complex molecules like [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol, such as solubility, melting point, and stability, are essential for their practical application. Studies on the physical properties of methanol and related compounds offer a foundation for predicting and analyzing those of our compound of interest, facilitating its application in various fields (García, Arriola, Chen, & de Luna, 2021).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other substances, potential for chemical modifications, and stability under different conditions, is crucial for the application and handling of [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol. Insights into these aspects can be drawn from comprehensive reviews and studies on the chemical behavior of methanol and its derivatives in various reactions and conditions (Li et al., 2023).
Scientific Research Applications
Synthesis and Medicinal Applications
- Research has demonstrated the use of morpholine and pyrrolidine derivatives in the synthesis of compounds with potential applications in medicinal chemistry. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones can be utilized in preparing agrochemicals or medicinal compounds, highlighting a method for developing potentially bioactive structures (Ghelfi et al., 2003).
Chemical Synthesis Techniques
- The creation of Mannich base derivatives related to insect growth regulators and anti-leukemic and antimitotic benzyl-1,3-benzodioxole derivatives showcases the adaptability of morpholine in synthesizing biologically relevant compounds (Jurd, 1985).
Advanced Material Research
- Studies on the dielectric spectroscopy of binary liquid mixtures, including methanol with morpholine, highlight the importance of these compounds in understanding the physical properties of solutions, which is crucial for various applications in material science (Syal et al., 1997).
Catalysis and Reaction Mechanisms
- Research on nucleophile-assisted cyclization catalyzed by gold(I) illustrates the utility of morpholine derivatives in facilitating complex organic reactions, leading to the formation of structures with significant pharmacophore scaffolds. This highlights the role of such compounds in innovative synthetic strategies (Matouš et al., 2020).
Imaging and Diagnostic Agents
- The synthesis of specific morpholine derivatives for imaging applications in diseases like Parkinson's disease underlines the potential of these compounds in developing diagnostic tools. This is exemplified by the synthesis of PET agents for imaging LRRK2 enzyme, which could advance Parkinson's disease diagnostics (Wang et al., 2017).
properties
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-(3-methoxy-4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-16-3-4-17(11-20(16)26-2)5-6-21(25)23-13-18(19(14-23)15-24)12-22-7-9-27-10-8-22/h3-4,11,18-19,24H,5-10,12-15H2,1-2H3/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJULEUXCXFPLO-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C(C2)CO)CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)


![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)
![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)
![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)